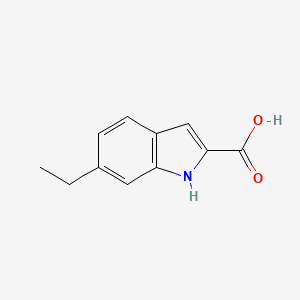

6-ethyl-1H-indole-2-carboxylic Acid

Description

Contextual Significance of Indole (B1671886) Carboxylic Acids in Chemical and Biological Research

The indole carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. nbinno.com This bicyclic aromatic system, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring with a carboxylic acid substituent, is a key component in a vast array of biologically active compounds. nbinno.comcymitquimica.com Its structural features allow for diverse chemical modifications, making it a versatile template for the design of new therapeutic agents and functional materials. mdpi.commdpi.com

Indole-2-carboxylic acid derivatives, in particular, have been the focus of extensive research due to their wide-ranging biological activities. nih.govnih.govrsc.org These compounds have been investigated for their potential as:

Antiviral agents: Notably as inhibitors of the HIV-1 integrase enzyme, which is crucial for viral replication. mdpi.comrsc.orgnih.gov

Enzyme inhibitors: Targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. nih.govsci-hub.seebi.ac.uk

Anticancer agents: Exhibiting antiproliferative activity against various cancer cell lines. mdpi.com

Modulators of cellular signaling: Including the inhibition of cytosolic phospholipase A2. nih.gov

Antioxidants: Demonstrating the ability to scavenge free radicals. eurjchem.comresearchgate.net

The indole nucleus serves as a versatile building block in organic synthesis, allowing for the construction of complex molecular architectures. sigmaaldrich.com Its utility is further demonstrated by its presence in natural products and its application in the synthesis of alkaloids and other bioactive molecules. sigmaaldrich.com

Current Research Landscape Pertaining to 6-ethyl-1H-indole-2-carboxylic Acid and its Analogues

While research on the parent indole-2-carboxylic acid is extensive, studies specifically focusing on this compound are more niche, often appearing within broader investigations of substituted indole derivatives. The ethyl group at the 6-position of the indole ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its biological activity and potential therapeutic applications.

Recent research has explored the synthesis and biological evaluation of various substituted indole-2-carboxylic acid analogues. For instance, studies on 5-chloro-3-ethyl-1H-indole-2-carboxamides have demonstrated their potential as allosteric modulators of the cannabinoid CB1 receptor. nih.gov In these studies, the ethyl group at the 3-position was found to be important for activity. nih.gov This highlights how subtle changes to the substitution pattern on the indole ring can lead to significant differences in biological function.

The synthesis of such analogues typically involves multi-step reaction sequences, often starting from a commercially available substituted indole. mdpi.comnih.gov Common synthetic strategies include esterification of the carboxylic acid, followed by modifications to the indole ring, and subsequent hydrolysis to regenerate the carboxylic acid. nih.gov

The following table provides examples of the inhibitory activities of some indole-2-carboxylic acid derivatives, illustrating the impact of different substituents on their biological targets.

| Compound | Target Enzyme(s) | IC50 (μM) | Reference |

| Compound 9o-1 (a 6-acetamido-indole-2-carboxylic acid derivative) | IDO1 | 1.17 | nih.gov |

| TDO | 1.55 | nih.gov | |

| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic phospholipase A2 | 8 | nih.gov |

| Compound 17a (an indole-2-carboxylic acid derivative) | HIV-1 Integrase | 3.11 | rsc.org |

| Compound 20a (an indole-2-carboxylic acid derivative) | HIV-1 Integrase | 0.13 | mdpi.comnih.gov |

Research Objectives and Scope of Investigation

The primary research objectives for this compound and its analogues are largely driven by the desire to discover novel therapeutic agents. The overarching goals of these investigations typically include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to access this compound and a library of related analogues with diverse substitution patterns. This includes thorough characterization of the synthesized compounds using modern analytical techniques such as NMR spectroscopy and mass spectrometry. mdpi.comfabad.org.tr

Biological Screening and Evaluation: The systematic screening of these compounds against a panel of biological targets to identify potential therapeutic activities. This often involves in vitro assays to determine their inhibitory potency against specific enzymes or their ability to modulate the function of cellular receptors. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: The elucidation of the relationship between the chemical structure of the compounds and their observed biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for optimal potency and selectivity. mdpi.comnih.gov

Lead Optimization: The further chemical modification of promising lead compounds to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. The ultimate aim is to develop drug candidates with the potential for further preclinical and clinical development. mdpi.com

The scope of these investigations is often interdisciplinary, combining organic synthesis, medicinal chemistry, biochemistry, and pharmacology to fully explore the therapeutic potential of this class of compounds. The insights gained from studying this compound and its analogues contribute to the broader understanding of the chemical biology of indole derivatives and their role in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMHTROSSYBVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-71-6 | |

| Record name | 6-ethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethyl 1h Indole 2 Carboxylic Acid and Its Precursors

Precursor Synthesis and Derivatization Strategies Relevant to the Indole (B1671886) Core

The synthesis of 6-ethyl-1H-indole-2-carboxylic acid relies on the availability of appropriately substituted precursors that form the indole nucleus. Key strategies involve the preparation of ethyl-substituted phenylhydrazines and the subsequent formation of the pyrrole (B145914) ring.

Synthesis of Ethyl-Substituted Phenylhydrazines

A crucial precursor for the synthesis of the target indole is an ethyl-substituted phenylhydrazine (B124118). The synthesis of these compounds typically begins with the corresponding substituted aniline (B41778). A common method involves a three-step process: diazotization, reduction, and acidification.

The synthesis process generally involves the diazotization of an ethyl-substituted aniline, followed by reduction of the resulting diazonium salt. For instance, o-ethylaniline can be used as a starting material to generate a diazonium salt through a diazotization reaction. This is then reduced, and hydrochloric acid is added to obtain the corresponding ethylphenylhydrazine hydrochloride. While batch-type operations for diazotization have been traditionally used, they present challenges such as the instability of the diazonium salt, requiring strict temperature control. Modern approaches have explored continuous flow processes to improve safety and efficiency.

Various reducing agents can be employed in this synthesis. While stannous chloride (SnCl₂) in hydrochloric acid can be used, this method can be time-consuming and costly. Sodium sulfite (B76179) is another common reducing agent. The conditions of the reduction step, such as temperature, can influence the yield of the final product.

Approaches to Pyrrole Ring Formation

The formation of the pyrrole ring fused to the benzene (B151609) ring is the defining step in indole synthesis. This is achieved through the intramolecular cyclization of a suitably functionalized aniline derivative. The specific nature of this cyclization depends on the chosen synthetic route.

One common approach involves the formation of an enamine intermediate. In the context of the Fischer indole synthesis, a phenylhydrazone isomerizes to its enamine tautomer. This enamine then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is a key step in forming the new carbon-carbon bond required for the pyrrole ring. Following this rearrangement, an intramolecular nucleophilic attack of an amine group onto an imine leads to the cyclized intermediate, which then aromatizes to the indole.

Another strategy for pyrrole ring formation is through the intramolecular cyclization of N-phenylamides, which is the basis of the Madelung synthesis. In this case, a strong base is used to deprotonate both the amide nitrogen and the benzylic position of an ortho-alkyl group on the aniline ring. The resulting carbanion then attacks the amide carbonyl intramolecularly to form the five-membered ring.

Palladium-catalyzed reactions offer a different approach to pyrrole ring formation. These methods often involve the intramolecular cyclization of substrates containing both an amino group and an alkene or alkyne functionality. For example, the palladium-catalyzed intramolecular cyclization of N-aryl imines, formed from anilines and ketones, can lead to the formation of the indole ring through the oxidative linkage of two C-H bonds.

Direct Synthetic Routes to this compound

Several classical and modern synthetic methods can be adapted to directly synthesize this compound. These include the Fischer indole synthesis, modifications of the Madelung synthesis, and palladium-catalyzed cyclization approaches.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a widely used and versatile method for preparing indoles. nih.govthermofisher.com It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov To synthesize this compound, 4-ethylphenylhydrazine would be reacted with pyruvic acid.

The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of 4-ethylphenylhydrazine and pyruvic acid. researchgate.netalfa-chemistry.com This phenylhydrazone then isomerizes to the corresponding enamine in the presence of an acid catalyst. wikipedia.org A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement occurs, leading to the formation of a diimine intermediate. wikipedia.org Intramolecular cyclization followed by the elimination of ammonia (B1221849) results in the formation of the aromatic indole ring. wikipedia.org The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. alfa-chemistry.comncl.res.in A variety of Brønsted or Lewis acids can be used to catalyze the reaction. nih.govthermofisher.com

| Reactant/Reagent | Role | Example |

|---|---|---|

| 4-ethylphenylhydrazine | Aryl hydrazine (B178648) precursor | - |

| Pyruvic acid | Carbonyl precursor | - |

| Acid Catalyst | Promotes cyclization | Zinc chloride, Polyphosphoric acid |

Madelung Synthesis Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly useful for the synthesis of 2-alkinylindoles. wikipedia.org To apply this method for the synthesis of this compound, a suitable N-acyl-o-toluidine precursor would be required. Specifically, N-(oxalyl)-4-ethyl-2-methylaniline could be a potential starting material.

The reaction mechanism begins with the deprotonation of both the amide nitrogen and the benzylic hydrogens of the ortho-methyl group by a strong base, such as sodium ethoxide or potassium tert-butoxide. wikipedia.org The resulting carbanion then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl carbon of the acyl group to form the five-membered ring. A subsequent hydrolysis step would be necessary to yield the carboxylic acid. The classical Madelung synthesis often requires harsh reaction conditions, including high temperatures (200–400 °C). wikipedia.org However, modern variants of this reaction have been developed that proceed under milder conditions.

| Reactant/Reagent | Role | Example |

|---|---|---|

| N-(oxalyl)-4-ethyl-2-methylaniline | N-phenylamide precursor | - |

| Strong Base | Promotes cyclization | Sodium ethoxide, Potassium t-butoxide |

| Solvent | Reaction medium | Hexane, Tetrahydrofuran (B95107) |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles. These methods often involve the intramolecular cyclization of appropriately functionalized aniline derivatives. For the synthesis of this compound, a potential precursor would be an N-acyl or N-sulfonyl derivative of 2-amino-5-ethylcinnamic acid ester.

One approach involves the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be formed from anilines and ketones. wikipedia.org A plausible catalytic cycle would involve the reaction of an enamine, formed by the tautomerization of the imine, with a Pd(II) catalyst. wikipedia.org This is followed by a series of steps that result in the formation of the indole ring and the regeneration of the Pd(II) catalyst from Pd(0) with the aid of an oxidant like molecular oxygen. wikipedia.org Another strategy is the palladium-catalyzed intramolecular cyclization of N-(2-allylphenyl) amides. This involves an initial coordination of the Pd(II) catalyst to the olefin, followed by an amidopalladation reaction and subsequent β-hydride elimination to form the indole ring.

| Reactant/Reagent | Role | Example |

|---|---|---|

| N-acyl-2-amino-5-ethylcinnamic acid ester | Precursor for cyclization | - |

| Palladium Catalyst | Catalyzes C-N bond formation | Palladium(II) acetate |

| Oxidant | Regenerates the catalyst | Molecular oxygen (O₂) |

Lithiation-Based Approaches for Indole-2-carboxylates

Directed ortho-lithiation and related C-H activation strategies represent a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings, including indoles. The synthesis of indole-2-carboxylates via lithiation typically involves the deprotonation of the C-2 position of an N-protected indole, followed by quenching with an appropriate electrophile like carbon dioxide or diethyl oxalate (B1200264).

The tert-butoxycarbonyl (Boc) group is a commonly used N-protecting group in this context. It is sufficiently electron-withdrawing to increase the acidity of the C-2 proton and directs the lithiation to this position. The reaction is typically carried out at low temperatures (e.g., -78 °C) using strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) in an ethereal solvent like tetrahydrofuran (THF). acs.org Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired N-Boc-indole-2-carboxylic acid.

An alternative lithiation approach begins with N-Boc protected toluidines. tandfonline.com Lateral lithiation of the methyl group using sec-BuLi, followed by a reaction with diethyl oxalate, yields an intermediate that can be cyclized and dehydrated in the presence of an acid, such as trifluoroacetic acid (TFA), to form the corresponding ethyl indole-2-carboxylate (B1230498). tandfonline.com This method allows for the synthesis of substituted indoles based on the substitution pattern of the starting toluidine. For the synthesis of this compound, this would conceptually start from N-Boc-4-ethyl-2-methylaniline.

Table 1: Key Reagents in Lithiation-Based Synthesis of Indole-2-Carboxylates

| Reagent | Role | Typical Conditions |

|---|---|---|

| N-Boc-Indole | Starting Material | Protection of indole nitrogen |

| sec-BuLi / n-BuLi | Lithiating Agent | Deprotonation at C-2, low temperature (-78 °C) |

| Carbon Dioxide (CO₂) | Electrophile | Carboxylation of the lithiated intermediate |

| Diethyl Oxalate | Electrophile | Quenching of lithiated toluidine derivatives |

Other Contemporary Synthetic Pathways

Beyond lithiation, a variety of modern methods have been developed for the synthesis of indole-2-carboxylic acids and their esters.

Fischer Indole Synthesis : This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For indole-2-carboxylates, ethyl pyruvate (B1213749) or pyruvic acid is reacted with the appropriate substituted phenylhydrazine (e.g., 4-ethylphenylhydrazine). orgsyn.org Catalysts such as zinc chloride, polyphosphoric acid, or bismuth nitrate (B79036) can be employed to facilitate the cyclization. orgsyn.orgresearchgate.net

Reissert Indole Synthesis : This pathway involves the reductive cyclization of o-nitrophenylpyruvates. The synthesis starts with the condensation of a substituted o-nitrotoluene (e.g., 4-ethyl-2-nitrotoluene) with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. orgsyn.org Subsequent reduction of the nitro group, typically through catalytic hydrogenation (e.g., using a platinum catalyst) or with chemical reducing agents like ferrous sulfate (B86663) or sodium hydrosulfite, induces cyclization to the indole-2-carboxylate ester. orgsyn.orggoogle.com

Copper-Catalyzed Reactions : Modern cross-coupling strategies have been applied to indole synthesis. For instance, a ligand-free copper-catalyzed Ullmann coupling reaction provides a pathway to various indole-2-carboxylic acid derivatives. researchgate.net These methods often involve intramolecular amination of aryl halides and can tolerate a wide range of functional groups. researchgate.net

Microwave-Assisted Synthesis : The condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate can be significantly accelerated using microwave irradiation, often in the presence of an ionic liquid. researchgate.net This approach offers advantages in terms of reduced reaction times and high product yields. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of a specific target like this compound requires careful optimization of reaction parameters. This involves a systematic study of catalysts, solvents, temperature, and pressure to maximize yield and purity while minimizing reaction time and side product formation. The final step in many syntheses is the hydrolysis of an ester precursor, such as ethyl 6-ethyl-1H-indole-2-carboxylate. mdpi.com

Catalyst Screening and Loading Effects

The choice and loading of the catalyst are critical for many synthetic steps leading to indole-2-carboxylic acids.

Hydrolysis Step : In the conversion of an ethyl ester to the final carboxylic acid, the choice of base is crucial. Studies on related indole esters have shown that aqueous potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972) is highly effective for saponification. mdpi.com In contrast, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can lead to transesterification rather than hydrolysis, while sodium ethoxide (NaOEt) may result in lower yields of the desired acid. mdpi.com The concentration of the base must be sufficient to drive the reaction to completion.

Fischer Synthesis : Acid catalysts are central to the Fischer indole synthesis. The strength and type of acid (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) can significantly impact the yield and regioselectivity of the cyclization. orgsyn.org

Reductive Cyclization : For the Reissert synthesis, the catalyst for the hydrogenation of the nitro group is key. Platinum-based catalysts are commonly used for this transformation. orgsyn.org A patent describes the use of ferrous hydroxide as an inexpensive and effective catalyst for the reduction step with hydrazine hydrate. google.com

Table 2: Effect of Base Catalyst on Hydrolysis of Ethyl Indole-2-Carboxylate Derivatives

| Base Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|

| aq. KOH | Acetone | High yield of carboxylic acid | mdpi.com |

| NaOEt | Ethanol (B145695) | Low to moderate yield of acid | mdpi.com |

Solvent Effects and Reaction Medium Optimization

The reaction medium plays a pivotal role in influencing reaction rates, selectivity, and yields by affecting the solubility of reagents and the stabilization of transition states.

In the base-catalyzed hydrolysis of ethyl indole-2-carboxylate, acetone has been shown to be an effective solvent when used with aqueous KOH, allowing for easy removal after the reaction is complete. mdpi.com The use of alcohols like methanol or ethanol can sometimes lead to side reactions such as transesterification, depending on the base used. mdpi.com

For lithiation reactions, anhydrous ethereal solvents like THF or diethyl ether are essential to ensure the stability of the highly reactive organolithium intermediates. tandfonline.com In modern synthetic approaches, non-conventional solvents are explored. Ionic liquids, for example, have been used as the medium for microwave-assisted synthesis of indole-2-carboxylic acid esters, offering benefits such as high product yields and mild reaction conditions. researchgate.net

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that must be controlled to achieve optimal results.

Low-Temperature Reactions : Lithiation reactions are highly exothermic and require sub-ambient temperatures, typically -78 °C (dry ice/acetone bath), to control reactivity and prevent side reactions. tandfonline.com

Elevated Temperatures : Many synthetic steps, including Fischer cyclization, ester hydrolysis, and certain coupling reactions, require heating to proceed at a reasonable rate. mdpi.commdpi.comnih.gov For instance, the hydrolysis of ethyl 6-bromo-1H-indole-2-carboxylate is conducted at 80 °C. mdpi.com

Microwave Chemistry : Microwave-assisted syntheses often operate at temperatures and pressures above the normal boiling point of the solvent, which dramatically accelerates reaction rates. researchgate.net A synthesis of indole-2-carboxylic acid esters under controlled microwave irradiation was performed at 50 °C. researchgate.net

High-Temperature Aqueous Media : Reactions in water at temperatures up to 270°C in a sealed microwave batch reactor have been used for the clean conversion of ethyl indole-2-carboxylate to indole-2-carboxylic acid, avoiding harsh chemical reagents. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 1h Indole 2 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to gain detailed structural information about a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of 6-ethyl-1H-indole-2-carboxylic acid, MS/MS provides unambiguous confirmation of its molecular structure through characteristic fragmentation patterns.

The process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The fragmentation of the indole-2-carboxylic acid scaffold and its substituents yields specific product ions that are diagnostic for different parts of the molecule.

For this compound, key fragmentation pathways are predictable based on the functional groups present. A primary and highly characteristic fragmentation for carboxylic acids is the loss of the carboxyl group in the form of CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.org Another common loss is the elimination of a water molecule (H₂O, 18 Da). nih.gov

The ethyl group at the 6-position also directs fragmentation. A common pathway for alkyl-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage to form a stable tropylium-like ion. The presence of an aromatic ring generally results in a prominent molecular ion. whitman.edu

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence and location of the ethyl and carboxylic acid groups on the indole (B1671886) core.

Table 1: Predicted MS/MS Fragmentation of this compound (Molecular Weight: 189.21 g/mol )

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss |

| 190.08 [M+H]⁺ | 172.07 | 18.01 | H₂O (Water) |

| 190.08 [M+H]⁺ | 144.08 | 46.00 | HCOOH (Formic Acid) |

| 190.08 [M+H]⁺ | 175.06 | 15.02 | •CH₃ (Methyl radical) |

| 190.08 [M+H]⁺ | 161.08 | 29.00 | •C₂H₅ (Ethyl radical) |

Note: The m/z values are theoretical and may vary slightly in experimental data.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates how individual molecules pack together in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com The process involves irradiating a high-quality single crystal with an X-ray beam and measuring the diffraction pattern produced. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of closely related compounds, such as ethyl 1H-indole-2-carboxylate, provides insight into the expected structural features. researchgate.net An SCXRD analysis would yield a comprehensive set of crystallographic parameters. These parameters include the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry of the crystal, and the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ). researchgate.netnih.gov The analysis reveals that the indole ring system is typically planar or nearly planar. nih.govnih.gov

Table 2: Illustrative Crystallographic Data Based on a Related Indole Derivative (ethyl 1H-indole-2-carboxylate)

| Parameter | Value | Reference |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 5.5622 (7) | researchgate.net |

| b (Å) | 18.891 (2) | researchgate.net |

| c (Å) | 9.6524 (13) | researchgate.net |

| β (°) | 104.454 (13) | researchgate.net |

| Volume (ų) | 982.1 (2) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Note: This data is for ethyl 1H-indole-2-carboxylate and serves as an example of the parameters obtained from an SCXRD analysis. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical in pharmaceutical sciences, as the choice of a specific polymorph can significantly impact a drug's performance. For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of at least two different polymorphs, which differ in their hydrogen bonding patterns and molecular packing. mdpi.com One polymorph featured cyclic dimers formed by O-H···O hydrogen bonds, while the other did not, leading to different crystal structures and potentially different properties. mdpi.com Given its functional groups, this compound is also a candidate for exhibiting polymorphism.

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second, different molecule (a "coformer") into the crystal lattice alongside the primary molecule. nih.gov Co-crystals are multicomponent systems held together by non-covalent interactions, most commonly hydrogen bonding. tbzmed.ac.irmdpi.com The carboxylic acid and indole N-H groups of this compound make it an excellent candidate for forming co-crystals. By selecting appropriate coformers (e.g., other carboxylic acids, amides, or pyridines), it is possible to engineer novel solid forms with improved properties such as enhanced solubility or stability. nih.gov The design of co-crystals relies on principles of crystal engineering and supramolecular chemistry, aiming to create specific and robust intermolecular interactions. tbzmed.ac.ir

Chemical Reactivity and Functionalization of 6 Ethyl 1h Indole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is a highly nucleophilic aromatic system, making it prone to electrophilic substitution. The most reactive position for electrophilic attack on an indole is the C3 position, which is reported to be up to 10¹³ times more reactive than benzene (B151609). nih.govwikipedia.orgnih.gov The presence of the deactivating carboxylic acid group at C2 and the activating ethyl group at C6 modulates this reactivity, but the C3 position generally remains the primary site for substitution.

Common electrophilic substitution reactions applicable to the indole-2-carboxylate (B1230498) scaffold include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position. Treatment of an indole-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to the formation of the 3-formyl derivative. nih.govmdpi.com This reaction is a reliable method for introducing a one-carbon unit onto the indole ring.

Friedel-Crafts Acylation: Acylation at the C3 position can be achieved under Friedel-Crafts conditions. For instance, reacting an indole-2-carboxylate with an acyl chloride in the presence of a Lewis acid introduces an acyl group, which can serve as a precursor for further modifications.

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position. Reacting the indole with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or dimethylamine, yields the corresponding 3-(aminomethyl)indole derivative, a valuable synthetic intermediate. scirp.org

While C3 is the most common site of attack, if this position is blocked, substitution can occur on the benzene portion of the ring, typically at the C5 or C7 positions, influenced by the existing substituents. nih.gov Under strongly acidic conditions that lead to the protonation of C3, electrophilic attack may be redirected to the C5 position. nih.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a key functional handle for a variety of transformations, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. Standard methods include Fischer esterification, which involves refluxing the carboxylic acid in an alcohol (e.g., ethanol) with a catalytic amount of strong acid like sulfuric acid (H₂SO₄). derpharmachemica.comnih.gov An alternative high-yield method involves a two-step, one-pot procedure where the carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride intermediate. Subsequent reaction with an alcohol affords the desired ester. rsc.orgorgsyn.orgnih.gov

Amidation: The formation of amides from 6-ethyl-1H-indole-2-carboxylic acid is a common and crucial transformation, particularly in medicinal chemistry. This is typically achieved by activating the carboxylic acid with a peptide coupling agent, followed by the addition of a primary or secondary amine. acs.org Widely used coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). nih.govCurrent time information in Bangalore, IN.koreascience.kr

Table 1: Examples of Esterification and Amidation of Indole-2-carboxylic Acids

| Reaction | Starting Material | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Esterification | 6-bromo-1H-indole-2-carboxylic acid | Ethanol (B145695), conc. H₂SO₄, 80 °C, 2 h | Ethyl 6-bromo-1H-indole-2-carboxylate | derpharmachemica.com |

| Esterification | 1H-indole-2-carboxylic acid | 1. SOCl₂, 0 °C, 1 h 2. Absolute Ethanol, rt, overnight | Ethyl 1H-indole-2-carboxylate | nih.gov |

| Amidation | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-nitrophenylethylamine, BOP, DIPEA, DMF, rt, 16 h | 5-Chloro-N-[2-(4-nitrophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide | koreascience.kr |

| Amidation | Indole-2-carboxylic acid | Various amines, EDCI, DMAP | Indole-2-carboxamide derivatives | acs.org |

Note: The table provides examples from analogous indole-2-carboxylic acid systems, which are directly applicable to the 6-ethyl derivative.

The carboxylic acid moiety can be reduced to either the corresponding primary alcohol (2-(hydroxymethyl)indole) or the aldehyde (indole-2-carbaldehyde).

Reduction to Alcohol: The most common method for reducing the carboxylic acid or its ester derivative to the alcohol is by using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. rsc.org This reaction efficiently converts the C2-ester to the 2-hydroxymethyl group. rsc.org

Reduction to Aldehyde: The synthesis of the aldehyde from the carboxylic acid is typically achieved through a two-step process. First, the corresponding ester is reduced to the alcohol (indole-2-methanol) using LiAlH₄. rsc.orgrsc.org The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent like activated manganese dioxide (MnO₂) or potassium permanganate. rsc.orgrsc.org A more direct, one-step approach involves converting the carboxylic acid to its acid chloride and then performing a controlled reduction using a less reactive hydride reagent, such as lithium aluminum tri-tert-butoxy hydride. rsc.org

Table 2: Reduction of Indole-2-Carboxylic Acid Derivatives

| Transformation | Starting Material | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ester to Alcohol | Ethyl indole-2-carboxylate | LiAlH₄, dry ether, stir 1 h | Indole-2-methanol | rsc.org |

| Acid Chloride to Aldehyde | Indole-2-carbonyl chloride | Lithium aluminum tri-tert-butoxy hydride | Indole-2-carbaldehyde | rsc.org |

| Alcohol to Aldehyde | Indole-2-methanol | Activated MnO₂, CH₂Cl₂, rt, 20-30 h | Indole-2-carbaldehyde | rsc.org |

Note: These established methods for the indole-2-carboxylate core are applicable to the 6-ethyl derivative.

Removal of the carboxylic acid group from the C2 position can be accomplished through decarboxylation, yielding 6-ethyl-1H-indole. This reaction typically requires forcing conditions due to the stability of the aromatic system. A common laboratory method involves heating the indole-2-carboxylic acid at high temperatures (around 230 °C), often in a high-boiling point solvent like quinoline. researchgate.net

Improved procedures have been developed to achieve decarboxylation under milder conditions. One such method involves the use of a copper salt of the carboxylic acid as a catalyst in a solvent like N,N-dimethylacetamide at reflux. rsc.org This catalytic approach often leads to higher yields and simpler product isolation compared to traditional thermal methods.

N-Alkylation and N-Acylation Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through alkylation or acylation.

N-Alkylation: The indole nitrogen can be deprotonated by a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the indolide anion. orgsyn.orgnih.gov This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane) to form the N-alkylated product. orgsyn.orgnih.gov One-pot procedures have been developed where the Fischer indolization is immediately followed by N-alkylation, providing a rapid route to 1,2,3-trisubstituted indoles. orgsyn.org

N-Acylation: Acylation of the indole nitrogen can be achieved by reacting the indole with an acyl chloride or anhydride. These reactions introduce an N-acyl group, which can serve as a protecting group or as a handle for further synthetic manipulations.

Table 3: N-Alkylation of Indole-2-Carboxylate Derivatives

| Starting Material | Alkylating Agent | Base & Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH, Acetone (B3395972), 20 °C, 2 h | Ethyl 1-allyl-1H-indole-2-carboxylate | |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH, Acetone, 20 °C, 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate |

Regioselective Functionalization of the Ethyl Group

The ethyl group at the C6 position possesses benzylic protons on the methylene (B1212753) (-CH₂-) carbon. These C-H bonds are activated by the adjacent aromatic indole ring and are susceptible to regioselective functionalization through radical or oxidative pathways. While direct functionalization of the C6-ethyl group of this specific molecule is not widely reported, established methods for benzylic C-H activation on indole scaffolds are highly relevant.

Modern synthetic methods offer potential routes for this transformation:

Photoredox/Nickel Dual Catalysis: This strategy has emerged as a powerful tool for the functionalization of benzylic C-H bonds. nih.gov The process involves the generation of a benzylic radical via a sequential electron transfer-proton transfer (ET/PT) event initiated by a photocatalyst under visible light. This radical is then captured by a nickel catalyst, which facilitates cross-coupling with various partners like aryl halides or acid anhydrides. nih.gov This method could potentially be applied to introduce aryl or acyl groups to the benzylic position of the C6-ethyl substituent.

Oxidative Functionalization: Benzylic C-H bonds adjacent to electron-rich aromatic rings like indole can be functionalized using oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This process typically generates a benzylic carbocation, which can then be trapped by a nucleophile. For example, intramolecular trapping by a nearby carboxylic acid has been used to form lactones, demonstrating the feasibility of activating these benzylic sites.

These advanced methodologies suggest that the ethyl group is not merely a passive substituent but a functional handle that can be selectively modified to create more complex indole derivatives.

Advanced Applications and Material Science Contributions of 6 Ethyl 1h Indole 2 Carboxylic Acid

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Materials

The indole (B1671886) nucleus is an excellent electron-donating moiety, making its derivatives prime candidates for constructing chromophores used in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The combination of the indole donor with various electron-accepting units through a π-conjugated bridge leads to molecules with significant intramolecular charge-transfer (ICT) characteristics, which are essential for electroluminescent materials.

Indole-2-carboxylic acid derivatives are versatile starting materials for the synthesis of donor-π-acceptor (D-π-A) chromophores. The carboxylic acid group can be transformed into other functional groups, such as aldehydes or esters, which then serve as handles for extending the conjugated system. For instance, indole-3-carbaldehyde, a related isomer, is used to synthesize chromophores by linking it to a strong acceptor like tricyanofuran (TCF) via a vinylene π-bridge through a Knoevenagel condensation. semanticscholar.org A similar synthetic strategy can be envisioned starting from 6-ethyl-1H-indole-2-carboxylic acid, which would first be converted to the corresponding aldehyde. The combination of an indole donor with a quinoxaline (B1680401) core, which can act as part of the π-bridge, has been shown to produce dyes with high nonlinear optical (NLO) activity, a property relevant to optoelectronics. semanticscholar.org The synthesis often involves multi-step procedures, including alkylation at the indole nitrogen to improve solubility and processing for device fabrication. semanticscholar.org

Indole-based D-π-A chromophores typically exhibit a strong intramolecular charge-transfer absorption band in the visible region of the electromagnetic spectrum. semanticscholar.org The exact position of this absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The photophysical properties can be tuned by modifying the π-conjugated bridge; for example, elongating the bridge with units like vinyl quinoxalinone can significantly enhance properties such as the first hyperpolarizability (β), which is a measure of NLO activity. semanticscholar.org

In the context of OLEDs, materials based on carbazole (B46965) derivatives, which share structural similarities with indoles, have demonstrated high efficiency. Devices using carbazole emitters have achieved impressive external quantum efficiencies (EQE) of up to 9.5%, with luminances reaching 4130 cd/m² and current efficiencies around 20 cd/A. mdpi.com While specific device performance data for chromophores derived directly from this compound is not detailed in the provided results, the performance of analogous indole and carbazole systems highlights the potential of this class of materials. The key to high performance lies in achieving efficient charge injection, transport, and radiative recombination within the emissive layer of the OLED.

| Property | Indole-based Chromophore (Ind-V-TCF) | Indole-based Chromophore (Ind-VQonV-TCF) |

| Donor Moiety | Indole | Indole |

| π-Bridge | Vinylene | Divinyl Quinoxalinone |

| Acceptor Moiety | Tricyanofuran (TCF) | Tricyanofuran (TCF) |

| Key Feature | Exhibits ICT absorption in the visible region. semanticscholar.org | Shows significantly increased first hyperpolarizability (µβ) due to the elongated bridge. semanticscholar.org |

Utilization in Catalysis and Asymmetric Synthesis

The indole scaffold is a privileged structure in the design of catalysts and chiral auxiliaries due to its rigid geometry and electronic properties. Indole-2-carboxylic acid derivatives can be employed in both metal-catalyzed and organocatalytic transformations.

Indole-2-carboxylic acid and its esters can participate in metal-catalyzed reactions, sometimes acting as ligands or substrates. The indole nitrogen and the carboxylate group can coordinate to a metal center, influencing the reactivity and selectivity of a transformation. For example, a ligand-free copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic acid esters. rsc.orgfao.org Furthermore, ruthenium and gold catalysts have been successfully used to promote the addition of indole-2-carboxylic acid to alkynes, leading to the formation of novel enol esters. mdpi.com In these reactions, the indole-2-carboxylate (B1230498) moiety becomes part of the final product, but its initial coordination to the metal center is a key step in the catalytic cycle. The development of ligands based on the indole framework is an active area of research for achieving novel reactivity in catalysis.

The catalytic asymmetric Friedel–Crafts reaction of indoles is a powerful method for creating optically active indole derivatives, which are valuable in medicinal chemistry and natural product synthesis. nih.govacs.org This highlights the importance of the indole framework in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org Given its rigid structure, derivatives of this compound could be developed into effective chiral auxiliaries. After directing a stereoselective reaction, the auxiliary can be cleaved and potentially recovered. acs.org

Moreover, the indole framework is central to a wide range of organocatalysts. oup.com Organocatalytic asymmetric dearomatization reactions of indole derivatives have become a powerful tool for constructing complex chiral molecules like indolines and indolenines, which are core structures in many natural products. rsc.orgrsc.org While this compound itself is not a direct organocatalyst, it serves as a valuable precursor. The carboxylic acid function can be used as a synthetic handle to build more complex, chiral molecules that can then act as organocatalysts, for instance, in enantioselective Pictet-Spengler reactions or Diels-Alder reactions. oup.comacs.org

| Catalytic Application | Role of Indole-2-Carboxylic Acid Scaffold | Example Reaction Type |

| Metal Catalysis | Substrate/Ligand | Ruthenium-catalyzed addition to alkynes. mdpi.com |

| Asymmetric Synthesis | Chiral Auxiliary Precursor | The rigid indole backbone can be used to direct stereoselective transformations. wikipedia.orgacs.org |

| Organocatalysis | Organocatalyst Precursor | Functionalization via the carboxylic acid to create complex chiral indole-based catalysts. rsc.orgacs.org |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. A key process in this field is molecular self-assembly, where molecules spontaneously form ordered structures through non-covalent interactions. Indole-2-carboxylic acid is an excellent model system for studying these processes due to its combination of a rigid aromatic core and functional groups capable of hydrogen bonding.

Investigations using scanning tunneling microscopy (STM) have revealed that indole-2-carboxylic acid molecules self-assemble into well-defined structures on surfaces like gold (Au(111)) and highly oriented pyrolytic graphite (B72142) (HOPG). aip.org The primary interaction driving the assembly is the formation of hydrogen-bonded cyclic dimers between the carboxylic acid groups of two molecules (an O–H⋯O interaction). aip.org These dimers then arrange into larger lamellar, or row-like, structures. On the Au(111) surface, these dimers form a distinct chevron-like (zigzag) pattern. aip.org The specific arrangement is also influenced by the solvent used during deposition and the interaction with the substrate, demonstrating the role of epitaxy in guiding the supramolecular assembly. aip.org The N–H group of the indole ring and C–H groups can also participate in weaker hydrogen bonding (N–H⋯O and C–H⋯O), further stabilizing the assembled structures. aip.org This ability to form predictable, ordered monolayers makes indole derivatives like this compound interesting candidates for applications in nanotechnology and surface patterning.

Hydrogen Bonding Networks

The molecular structure of this compound features two key functional groups that dictate its self-assembly into ordered supramolecular structures: the carboxylic acid group and the indole N-H group. These groups enable the formation of robust and predictable hydrogen bonding networks.

Carboxylic Acid Dimers: The most common motif involves the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules interact through a pair of O-H···O hydrogen bonds. This is a highly stable and frequently observed arrangement in carboxylic acid crystal structures.

Catemer Chains: Alternatively, molecules can assemble into chains, or catemers, where the hydroxyl group of one carboxylic acid donates a hydrogen bond to the carbonyl oxygen of the next molecule in the chain. nd.edu While less common than dimers, this motif can be promoted by other intermolecular forces. nd.edu

N-H···O Interactions: The indole N-H group acts as a hydrogen bond donor, typically interacting with the carbonyl oxygen of a nearby carboxylic acid group. This interaction links the primary dimer or catemer motifs into more complex two- or three-dimensional networks. For the related compound ethyl 1H-indole-2-carboxylate, hydrogen bonding occurs between the indole N-H group and the keto oxygen atom, forming centrosymmetric ring motifs in the crystal. nih.govresearchgate.net

Cyclic Assemblies: Studies on the parent indole-2-carboxylic acid have shown that it can form rare, symmetric, cyclic, hydrogen-bonded pentamers and hexamers on surfaces. nd.edu These structures are stabilized by the interplay between the carboxylic acid groups and the adjacent weak hydrogen-bond donor (the N-H group). nd.edu

Table 1: Common Hydrogen Bonding Motifs in Indole-2-Carboxylic Acid Derivatives

| Motif | Interacting Groups | Description |

|---|---|---|

| Dimer | (R-COOH)₂ | Two molecules form a cyclic structure via O-H···O bonds. |

| Catemer | R-COOH ··· R-COOH | Molecules form a chain via O-H···O bonds. nd.edu |

| N-H···O Bond | Indole N-H and Carbonyl O | The indole N-H group links primary motifs together. nih.govresearchgate.net |

Crystal Engineering and Materials Design

Crystal engineering relies on the use of predictable, non-covalent interactions to design solid-state materials with desired physical and chemical properties. The robust hydrogen bonding capabilities of this compound make it an excellent building block, or synthon, for this purpose.

By understanding the preferential formation of the hydrogen-bonded motifs described above, chemists can design complex, multi-component co-crystals. The this compound can be combined with other molecules (co-formers) that have complementary hydrogen bonding sites to create novel crystalline architectures. The ethyl group at the 6-position allows for the tuning of properties such as:

Solubility: The hydrophobic ethyl group can alter the solubility of the resulting co-crystals in various solvents.

Porosity: The steric bulk of the ethyl group can influence molecular packing, potentially creating voids and leading to porous materials suitable for gas storage or separation.

Mechanical Properties: The strength and directionality of the hydrogen bonds, modulated by the packing constraints imposed by the ethyl group, can affect the hardness and elasticity of the crystals.

Optical Properties: The arrangement of the indole chromophores in the crystal lattice, which is controlled by the intermolecular interactions, dictates the material's optical and electronic properties.

The predictable self-assembly of this molecule makes it a valuable component for the bottom-up construction of functional organic materials.

Development of this compound as an Analytical Probe

The inherent photophysical properties of the indole scaffold, combined with the synthetic accessibility provided by the carboxylic acid group, make this compound a promising candidate for the development of analytical probes.

Fluorescent Probes for Biological or Chemical Sensing

The indole ring system is naturally fluorescent, a property that has been widely exploited in biological imaging and sensing. mdpi.com Derivatives of indole are often used as fluorescent probes due to their sensitivity to the local environment, high fluorescence efficiency, and biocompatibility. bohrium.com

While specific data on this compound is limited, its potential as a fluorescent probe can be inferred from related structures. The core indole structure serves as the fluorophore. The key features that make it a versatile platform for probe development are:

Conjugation Handle: The carboxylic acid at the 2-position provides a reactive site for covalently attaching the molecule to biomolecules (like proteins or DNA) or to specific recognition units designed to bind a target analyte.

Modulation of Photophysical Properties: The electronic nature of substituents on the indole ring can significantly alter the fluorescence properties. The ethyl group at the 6-position is a weak electron-donating group. This substitution can influence the fluorescence quantum yield, Stokes shift, and emission wavelength. For example, studies on other substituted fluorescent indole analogues show that modifications to the ring can lead to significant changes in brightness and Stokes shifts. nih.gov

Environmental Sensitivity: The fluorescence of indole derivatives is often sensitive to solvent polarity and the formation of hydrogen bonds, allowing them to probe binding events or changes in their immediate surroundings.

Table 2: Representative Photophysical Properties of a Related Fluorescent Indole Nucleoside Analogue

| Compound | Description | Quantum Yield (Φ) |

|---|---|---|

| Fluorescent Indole Nucleoside (Compound 3 in source) | Methyl carboxylate ester derivative | 0.083 ± 0.001 nih.gov |

| Fluorescent Indole Nucleoside (Compound 2 in source) | Cyano derivative | 0.0067 ± 0.0006 nih.gov |

This table presents data for related compounds to illustrate the effect of substitution on the photophysical properties of the indole core.

Chromogenic Reagents

A chromogenic reagent is a compound that undergoes a distinct and measurable color change in the presence of a specific analyte. This color change is typically caused by an alteration in the electronic structure of the molecule, which affects the wavelengths of light it absorbs.

The development of this compound as a chromogenic reagent is a plausible, albeit less explored, application. The principle would rely on an analyte-induced change in the conjugated π-electron system of the indole ring. Potential mechanisms include:

Analyte Binding: The carboxylic acid and N-H groups can act as a binding site for metal cations or anions. Coordination of an analyte to these sites could perturb the electronic distribution within the indole ring, leading to a shift in its absorption spectrum and a visible color change.

Intramolecular Charge Transfer (ICT): The molecule could be further functionalized with strong electron-donating or electron-withdrawing groups. Binding of an analyte could then trigger or modify an ICT process between these groups, resulting in a significant colorimetric response.

While specific examples for this compound have not been reported, the indole scaffold is a viable platform for designing such chemosensors. The synthetic versatility of the molecule allows for the incorporation of specific binding sites and the fine-tuning of its electronic properties to create targeted chromogenic reagents for a variety of analytical applications.

Conclusions and Future Research Trajectories for 6 Ethyl 1h Indole 2 Carboxylic Acid

Summary of Key Research Findings and Methodological Advances

Research on the broader class of indole-2-carboxylic acids has established them as crucial intermediates and pharmacophores. Derivatives have been investigated for a wide range of biological activities, including as antiviral (specifically as HIV-1 integrase inhibitors), anti-inflammatory, and anti-proliferative agents. nih.govrsc.orgnih.gov

Methodological advances in organic synthesis provide robust pathways to access C6-substituted indole-2-carboxylic acids like the target compound. Key synthetic strategies include:

Fischer Indole (B1671886) Synthesis: A classical and versatile method involving the reaction of a substituted phenylhydrazine (B124118) with an α-ketoacid (like pyruvic acid) followed by cyclization. orgsyn.org To produce the 6-ethyl derivative, 4-ethylphenylhydrazine would be a logical starting material.

Japp-Klingemann Reaction: This method provides an alternative route to form the necessary phenylhydrazone intermediate for the Fischer synthesis, which is particularly useful for synthesizing indole-2-carboxylic acid esters. semanticscholar.org

Modern Catalytic Methods: More recent advances involve palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce substituents onto the indole ring. rsc.org For instance, a 6-bromo-1H-indole-2-carboxylate intermediate could potentially undergo a coupling reaction to introduce the ethyl group.

The primary research finding for the general class of compounds is that the indole nucleus, particularly the carboxylic acid at the C2 position, can effectively chelate with metal ions (e.g., Mg²⁺) in the active sites of enzymes, such as HIV integrase. nih.govrsc.org Furthermore, modifications at the C5 and C6 positions of the indole ring have been shown to significantly influence biological activity, often by forming beneficial interactions, such as π-π stacking with viral DNA or occupying hydrophobic pockets in enzyme active sites. nih.govrsc.org

Interactive Table: Comparison of Related Indole-2-Carboxylic Acid Derivatives

| Compound Name | Substitution | Area of Research/Application | Key Finding |

| 1H-Indole-2-carboxylic Acid | None (Parent Compound) | Antiviral, Synthetic Precursor | Core scaffold for HIV-1 integrase inhibitors; chelates Mg²⁺ ions. nih.govrsc.org |

| 6-bromo-1H-indole-2-carboxylic Acid | 6-Bromo | Synthetic Intermediate | Used as a starting material for further functionalization via cross-coupling reactions to create novel antiviral agents. rsc.orgmdpi.com |

| 5-nitro-1H-indole-2-carboxylic Acid | 5-Nitro | Synthetic Intermediate | Serves as a precursor for exploring the effects of electron-withdrawing groups on biological activity. nih.gov |

| Ethyl 1H-indole-2-carboxylate | Ethyl Ester | Synthetic Precursor | Common starting material for N-alkylation and other modifications before hydrolysis to the carboxylic acid. mdpi.comresearchgate.net |

Identification of Unexplored Research Frontiers for 6-ethyl-1H-indole-2-carboxylic Acid

The compound this compound itself represents a largely unexplored research frontier. Based on the established activity of its analogues, several specific avenues of investigation can be proposed:

Systematic Biological Screening: The most immediate frontier is the synthesis and comprehensive biological screening of the compound. Its activity should be evaluated in assays for antiviral (HIV, influenza, hepatitis), antibacterial, antifungal, and anticancer efficacy.

Kinase Inhibition Profiling: Many indole-based structures are known kinase inhibitors. nih.govnih.gov Profiling this compound against a broad panel of human kinases could identify novel therapeutic targets for cancer or inflammatory diseases. The ethyl group at the C6 position may offer unique interactions within the ATP-binding pocket of specific kinases.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of C6-alkyl substituents (e.g., methyl, ethyl, propyl, isopropyl) on the indole-2-carboxylic acid scaffold is needed. This would clarify the role of the size and lipophilicity of the C6-substituent on biological activity, providing crucial data for rational drug design.

Materials Science Applications: The indole nucleus is an interesting electronic scaffold. Research into the potential of this compound and its polymers in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors, is a completely unexplored domain.

Potential for Interdisciplinary Collaborations and Novel Applications

The exploration of this compound is ripe for interdisciplinary collaboration, which could unlock novel applications.

Medicinal Chemistry and Virology/Oncology: A collaboration between synthetic organic chemists to produce the compound and its derivatives, and virologists or oncologists to perform high-throughput screening, could accelerate its development as a potential therapeutic agent. Docking studies and molecular modeling by computational chemists would further guide the synthesis of more potent analogues.

Chemical Biology and Structural Biology: Chemical biologists could design and synthesize probe molecules based on the this compound structure to identify its cellular targets. Subsequent collaboration with structural biologists to solve co-crystal structures of the compound bound to its target protein would elucidate its mechanism of action and provide a blueprint for future optimization. researchgate.net

Pharmacology and Formulation Science: Should the compound show promising biological activity, collaboration with pharmacologists would be essential to study its metabolic fate and pharmacokinetic profile. Formulation scientists could then work on developing novel delivery systems to improve its bioavailability and therapeutic efficacy.

Materials Science and Engineering: Chemists could partner with materials scientists to investigate the polymerization of the compound or its incorporation into larger macromolecular structures. This could lead to the development of novel conductive polymers or functional materials with unique photophysical properties.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Synthesize derivatives with substitutions at the ethyl group (e.g., propyl, cyclopentyl) or indole ring (e.g., halogens, methoxy). Test bioactivity in cell-based assays (e.g., anti-inflammatory via COX-2 inhibition) and correlate with computational LogP values (e.g., LogP ~2.17 for methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.